molecular formula C16H23N3O2 B2846157 Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706305-76-1

Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2846157
CAS RN: 1706305-76-1
M. Wt: 289.379
InChI Key: DATCFJUHJYGRIP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclobutyl group, a piperidine ring, and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Molecular Structure Analysis

The molecule is likely to have a complex 3D structure due to the presence of the cyclobutyl and piperidine rings. Cycloalkanes like cyclobutane are not flat molecules and exist as "puckered rings" .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the oxadiazole ring can participate in a variety of reactions due to its aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Synthesis and Structural Analysis

  • Cyclopropyl methanones, including Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, have been extensively studied for their synthesis and structural properties. A study by Stark (2000) detailed the synthesis of a histamine H3-receptor antagonist using a related cyclopropyl methanone, highlighting the importance of these compounds in medicinal chemistry (Stark, 2000).
  • Another research by Butler et al. (2000) explored the ring-opening of fused bicyclo(2.1.0)pentan-5-one acetal, a structural analog, providing insights into the chemical behavior of cyclobutyl compounds (Butler, Halton, Warkentin, & Warrener, 2000).

Catalysis and Reaction Studies

  • The enantioselective cyclopropanation of styrenes and diazoacetates, catalyzed by oxobutylideneaminatocobalt(II) complexes, was investigated by Ikeno et al. (2002), revealing potential applications in asymmetric synthesis involving cyclopropyl and cyclobutyl compounds (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2002).
  • Tae et al. (1999) examined the photochemistry of related oxadiazolines, which is relevant to the understanding of the chemical kinetics of compounds like Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (Tae, Zhu, Platz, Pezacki, & Warkentin, 1999).

Biological Applications

  • Research by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are structurally similar to cyclobutyl compounds, expands our understanding of these compounds in the context of biological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
  • Bisht et al. (2010) synthesized [4-(aryloxy)phenyl]cyclopropyl methanones, closely related to the compound , to evaluate their antitubercular activity, demonstrating the pharmaceutical potential of these compounds (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As a general rule, compounds containing oxadiazole rings should be handled with care due to their potential bioactivity .

Future Directions

The future directions for research on this compound could include further exploration of its potential bioactivity, as well as the development of novel synthesis methods for 1,2,4-oxadiazoles with diverse periphery functionalities .

properties

IUPAC Name

cyclobutyl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(13-4-1-5-13)19-8-2-3-11(10-19)9-14-17-15(18-21-14)12-6-7-12/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATCFJUHJYGRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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